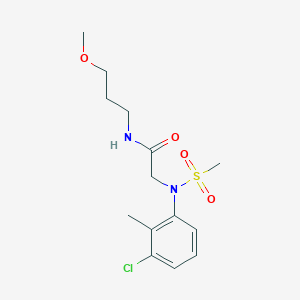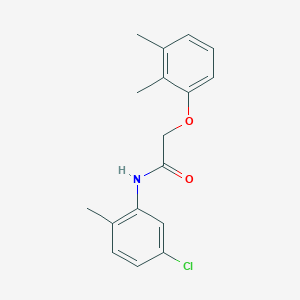![molecular formula C24H22F3NO4 B5614611 7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5614611.png)
7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals known for their complex molecular structures and diverse chemical properties. Its synthesis, structural features, and chemical behavior are subjects of academic research, contributing to the broader field of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of structurally related quinolinediones involves multiple steps, including cyclization reactions and the introduction of substituents to achieve the desired molecular architecture. A notable example is the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), illustrating the complexity and efficiency of the synthetic routes used for these compounds (Mizuno et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using Density Functional Theory (DFT) and X-ray diffraction, revealing details about the optimized molecular geometry, electronic structure, and intermolecular interactions. The structural parameters obtained from DFT calculations align well with experimental data, providing insights into the molecular conformation and stability (Nuha Wazzan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving quinolinediones can lead to various products, depending on the reactants and conditions used. The oxidative dimerization of quinolinic nitroxides in the presence of trichloro- and trifluoro- acetic acid, leading to dimers and quinolines, demonstrates the reactive versatility of these compounds (Carloni et al., 1993).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and stability, are crucial for understanding the behavior of these compounds in different environments. The introduction of trifluoromethyl groups has been shown to improve the physicochemical properties of related compounds, enhancing their biological activity and stability (Takano et al., 2004).
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4/c1-31-20-8-5-14(11-21(20)32-2)15-9-18-23(19(29)10-15)17(12-22(30)28-18)13-3-6-16(7-4-13)24(25,26)27/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLVVEPPUYDGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C(F)(F)F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5614542.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5614544.png)
![2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5614546.png)
![4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5614548.png)
![4-[(hydroxyimino)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5614555.png)
![ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5614562.png)


![4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5614585.png)


![4-[(4-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5614620.png)
